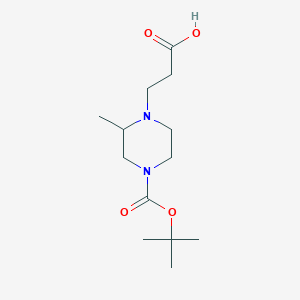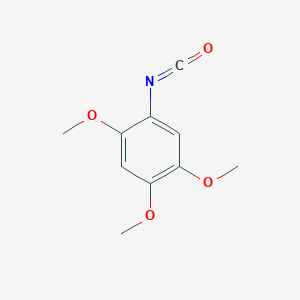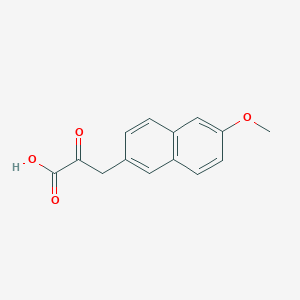![molecular formula C11H22N2O2 B13533980 tert-butylN-[1-(3-aminopropyl)cyclopropyl]carbamate](/img/structure/B13533980.png)
tert-butylN-[1-(3-aminopropyl)cyclopropyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate: is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . It is commonly used in organic synthesis and research due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(3-aminopropyl)cyclopropane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production methods for tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation or chromatography to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or THF.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base and an appropriate solvent.
Major Products Formed:
Oxidation: Oxidized derivatives such as alcohols or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted carbamates or amides.
Aplicaciones Científicas De Investigación
Chemistry: tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate is used as a building block in organic synthesis for the preparation of various complex molecules. It is also employed in the development of new synthetic methodologies .
Biology: In biological research, the compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a probe to investigate the activity of specific enzymes and their inhibitors .
Medicine: It is explored for its activity against various biological targets and its potential as a drug candidate .
Industry: In the industrial sector, tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate is used in the production of specialty chemicals and materials. It is also utilized in the formulation of advanced materials with specific properties .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target being studied .
Comparación Con Compuestos Similares
N-Boc-1,3-diaminopropane: A similar compound used in organic synthesis and medicinal chemistry.
tert-Butyl N-(3-hydroxypropyl)carbamate: Another related compound with applications in organic synthesis.
tert-Butyl N-(3-bromopropyl)carbamate: Used in the synthesis of various organic molecules.
Uniqueness: tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate is unique due to its cyclopropyl group, which imparts specific reactivity and stability to the compound. This structural feature distinguishes it from other similar compounds and makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C11H22N2O2 |
|---|---|
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(6-7-11)5-4-8-12/h4-8,12H2,1-3H3,(H,13,14) |
Clave InChI |
DNNQFAMEYYSVIP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CC1)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(Difluoromethyl)-2-azaspiro[3.3]heptane](/img/structure/B13533919.png)








![2-Methylidenespiro[3.5]nonane](/img/structure/B13533957.png)

